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Mechanism of Action and Rationale for Dosing
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CAS No.: 1384860-29-0

Cat. No.: S524211

Conteltinib is a potent, second-generation multi-kinase inhibitor. Its primary target is Anaplastic Lymphoma
Kinase (ALK), but it also significantly inhibits Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine
Kinase 2 (Pyk2) [1] [2] [3]. In preclinical enzymatic assays, its IC50 for FAK was 1.6 nM [1] [2].

The recommended 300 mg BID dose was established in a first-in-human, multicenter, phase 1 clinical trial
(NCT02695550) [4] [5]. The study used a modified Fibonacci method for dose escalation, testing doses from
50 mg to 800 mg taken once daily (QD). The maximum tolerated dose (MTD) was not reached. The 300 mg
BID regimen was determined during the dose-expansion phase to be optimal for balancing efficacy and

safety in the crizotinib-pretreated population [4].

Experimental Protocols for Research

For scientists investigating Conteltinib in preclinical models, here are protocols derived from the literature.

In Vitro Cell-Based Assays

The following table summarizes the key parameters for common cell-based assays [6].

Assay Type Protocol Details
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| Cell Viability (e.g., MTT/CCK-8) | Cell Lines: Human hepatoma cell lines (HepG2, Bel-7402).
Concentrations: 0.2 to 3.0 pM (serially diluted). Incubation Duration: 72 hours. Data Analysis: Calculate
the percentage of cell survival relative to a DMSO-treated control group. | | Apoptosis Analysis (e.g.,
Annexin V staining) | Cell Lines: HepG2 and Bel-7402. Tested Concentration: 3 pM. Incubation
Duration: 48 hours. Data Analysis: Use flow cytometry to quantify the percentage of apoptotic cells
(Annexin V-positive) in treated versus control groups. | | Western Blot Analysis | Cell Lines: HepG2 and
Bel-7402. Tested Concentration: 3 pM. Incubation Duration: 24 hours. Target Analysis: Probe for
phospho-FAK (Tyr397) and total FAK to confirm target engagement and inhibition. |

In Vivo Animal Model Protocol

The following details are adapted from a study using a xenograft model [6]:

e Animal Model: Nude mice transplanted with HepG2 hepatocellular carcinoma cell xenografts.

¢ Dosing Formulation: Prepare Conteltinib in a vehicle of 10% DMSO + 40% PEG300 + 5% Tween-
80 + 45% saline (prepare solvents sequentially for a clear solution) [6] [2].

e Dosing Regimen: 50 mg/kg, administered intragastrically (po/ig), twice daily.

e Treatment Schedule: A complex schedule was used, involving twice-daily dosing on days 1-3, 7, 8,
11, 12, and 14; once-daily dosing on days 4, 6, 9, 10, and 13; and no administration on day 5 [6].

e Experimental Endpoint: Monitor tumor volume and weight. Calculate the tumor growth inhibition
rate compared to the control group.

Signaling Pathways and Workflow

The therapeutic effect of Conteltinib stems from its simultaneous inhibition of multiple kinase targets. The

diagram below illustrates the key signaling pathways it modulates.
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Important Considerations for Clinical Translation

e Dose Selection Rationale: The 300 mg BID dose was recommended for crizotinib-pretreated
patients, while a higher dose of 600 mg QD was determined for ALK TKI-naive patients [4] [5]. This
suggests that prior therapy may influence the optimal dosing schedule.

¢ Safety Monitoring: In the clinical trial, the safety profile was generally manageable [4]. Researchers
and clinicians should closely monitor for gastrointestinal events (diarrhea, nausea) and liver function
(elevated transaminases and serum creatinine) [4].

e Combination Potential: As a multi-kinase inhibitor, Conteltinib has demonstrated synergistic effects
in preclinical models when combined with other agents, such as the MET/VEGFR2 inhibitor XL184
(cabozantinib), by enhancing apoptosis [6] [3]. This highlights its potential for use in combination
therapy regimens.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Conteltinib(CT-707) | FAK inhibitor | Mechanism [selleckchem.com]

2. | ALK | PYK2 | FAK | TargetMol Conteltinib [targetmol.com]

3. Roles and inhibitors of FAK in cancer: current advances ... [frontiersin.org]

4. (CT-707) in patients with advanced ALK-positive non-small... Conteltinib [pmc.ncbi.nim.nih.gov]
5. Conteltinib (CT-707) in patients with advanced ALK- ... [pubmed.ncbi.nlm.nih.gov]

6. | multi-kinase inhibitor | antineoplastic agent | InvivoChem Conteltinib [invivochem.com]

To cite this document: Smolecule. [Mechanism of Action and Rationale for Dosing]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b524211#conteltinib-300-

mg-bid-dosing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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